N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Description
This compound belongs to a class of triazinoindole derivatives characterized by a sulfur-linked thioether bridge and a substituted phenylacetamide moiety. The core structure includes a 5-ethyl-substituted triazino[5,6-b]indole system, which is critical for modulating biological activity. The 4-acetylaminophenyl group enhances solubility and target binding affinity, while the butanamide chain distinguishes it from shorter-chain analogues .
Properties
Molecular Formula |
C23H24N6O2S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C23H24N6O2S/c1-4-19(22(31)25-16-12-10-15(11-13-16)24-14(3)30)32-23-26-21-20(27-28-23)17-8-6-7-9-18(17)29(21)5-2/h6-13,19H,4-5H2,1-3H3,(H,24,30)(H,25,31) |
InChI Key |
YOFWJHGHUUXXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the sulfanyl group and the acetylamino phenyl moiety. Common reagents used in these reactions include acetic anhydride, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways. The triazinoindole moiety can bind to various receptors or enzymes, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate biological membranes, while the sulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Triazinoindole Core
- 5-Ethyl vs. Its 4-chlorophenyl and propanamide chain result in a molecular weight of ~421 g/mol, similar to the target compound . 5-Allyl Derivatives: Compounds with 5-allyl substituents (e.g., and ) exhibit enhanced π-π stacking due to the unsaturated allyl group, improving binding to hydrophobic pockets in enzymes. However, allyl groups may increase susceptibility to oxidative metabolism .
Phenyl Ring Modifications
Chain Length and Amide Modifications
- Butanamide (Target Compound): A four-carbon chain provides flexibility, but demonstrates that increasing chain length from acetamide (C2) to propionamide (C3) significantly reduces antidepressant activity in triazinoindole derivatives. This suggests the target compound’s butanamide chain (C4) may further diminish activity in similar therapeutic contexts .
- Acetamide Derivatives : Shorter chains (e.g., and ) generally exhibit higher potency in preliminary assays due to reduced steric interference .
Key Physicochemical Parameters
*Estimated using fragment-based methods.
Biological Activity
The compound N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antidepressant, and anticonvulsant properties as well as its mechanism of action and structure-activity relationships.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Structural Features
| Feature | Description |
|---|---|
| Aromatic Rings | Contains an acetylamino phenyl group |
| Triazine Moiety | Incorporates a 5H-[1,2,4]triazino[5,6-b]indole structure |
| Sulfanyl Group | Sulfur atom linked to the indole moiety |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a screening of newly synthesized N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides:
- Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antimicrobial agents.
- The compounds demonstrated effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .
Antidepressant Activity
The antidepressant effects of this compound were evaluated through behavioral assays in animal models. Key findings include:
- Significant reductions in depressive-like behaviors were observed in treated groups compared to controls.
- The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anticonvulsant Activity
Preliminary evaluations of anticonvulsant activity showed promising results:
- The compound was tested in seizure models and exhibited a notable reduction in seizure frequency.
- Its efficacy suggests potential for development as a therapeutic agent for epilepsy and other seizure disorders .
Study 1: Synthesis and Screening
A study conducted by researchers synthesized a series of related compounds and evaluated their biological activities. The results indicated:
- The synthesized compounds demonstrated potent antimicrobial activity with MIC values significantly lower than those of traditional antibiotics.
- Antidepressant assays revealed that certain derivatives had effects comparable to established antidepressants .
Further investigations into the mechanism of action revealed that the triazine moiety plays a crucial role in biological activity. It was found that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
